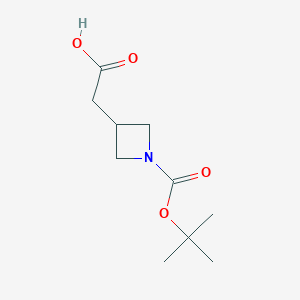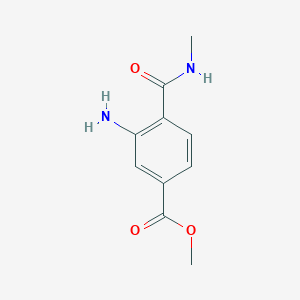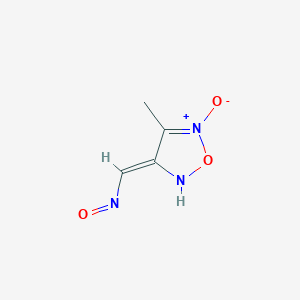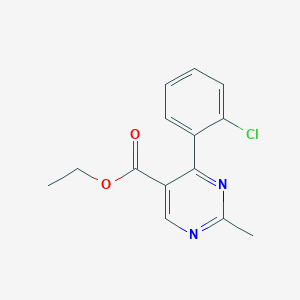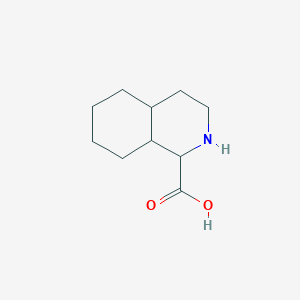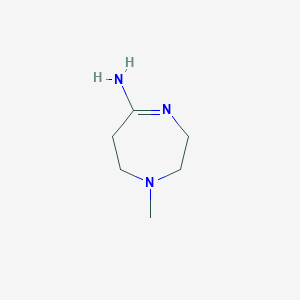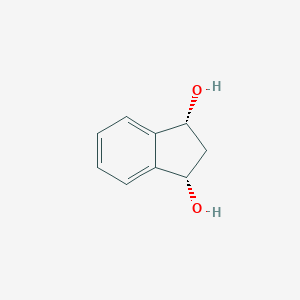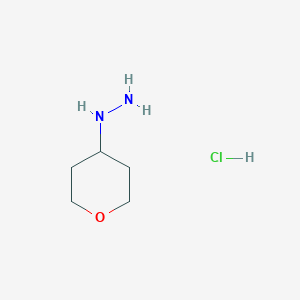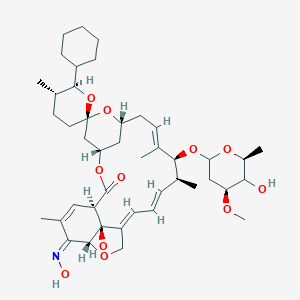![molecular formula C10H11N3O B066313 [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 160388-56-7](/img/structure/B66313.png)
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol often involves the use of 1H-1,2,4-triazole as a precursor. For instance, the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide has been used to synthesize compounds with similar structural motifs (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of compounds containing the 1H-1,2,4-triazole moiety can be characterized by X-ray crystallography, revealing details about their crystal packing and intermolecular interactions. For example, various crystal structures have been reported, showcasing different dihedral angles between the triazolyl ring and attached aryl rings, as well as specific intermolecular hydrogen bonding patterns (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol and its derivatives can participate in various chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is facilitated by the presence of triazole rings. These reactions are essential for creating complex molecules with potential biological activities (Salih Ozcubukcu et al., 2009).
Applications De Recherche Scientifique
Synthesis and Crystallography
- The synthesis of compounds containing 1H-1,2,4-triazol-1-ylmethyl structures involves complex chemical processes such as treatment with sodium methoxide, highlighting their intricate molecular arrangements and the importance of precise synthesis methods for accurate structural determination (Xu Liang, 2009).
- Crystal structures of triazole derivatives, including those similar to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, reveal significant insights into their molecular configurations and the interactions that stabilize their structures, providing a foundation for understanding their chemical behavior and potential applications (Daniel Gonzaga et al., 2016).
Corrosion Inhibition
- Triazole derivatives exhibit properties beneficial for corrosion inhibition, offering potential applications in protecting metals in corrosive environments. Their effectiveness is attributed to their ability to adsorb on metal surfaces, forming protective layers and preventing corrosion (Qisheng Ma et al., 2017).
Catalysis
- Compounds with triazolylmethanol structures can function as catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. Their ability to form stable complexes and catalyze reactions efficiently under various conditions highlights their potential as versatile catalysts in organic synthesis (Salih Ozcubukcu et al., 2009).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles, structurally related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat various pathogens (V. Sunitha et al., 2017).
Safety And Hazards
“[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” is harmful in contact with skin, if inhaled, and if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Propriétés
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOWXPICRQBFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428133 |
Source


|
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
160388-56-7 |
Source


|
| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

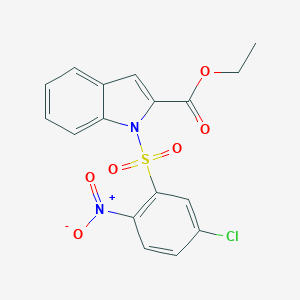
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
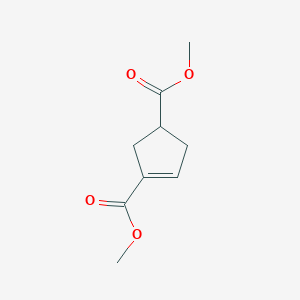
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
